molecular formula C6H11BrO2 B109810 Butyl bromoacetate CAS No. 18991-98-5

Butyl bromoacetate

Cat. No.: B109810
CAS No.: 18991-98-5
M. Wt: 195.05 g/mol
InChI Key: NMEGSGKCIWQRDB-UHFFFAOYSA-N
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Description

Butyl bromoacetate is an organic compound with the molecular formula C6H11BrO2. It is a clear, colorless to yellow liquid that is commonly used as an intermediate in the synthesis of various organic compounds. This compound is known for its reactivity due to the presence of both a bromo group and an ester functional group, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Butyl bromoacetate, also known as butyl 2-bromoacetate, is a chemical compound with the formula C6H11BrO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

This can lead to changes in the function of these molecules and potentially disrupt normal cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. As an alkylating agent, it could potentially interfere with various biochemical pathways, particularly those involving proteins and nucleic acids. The downstream effects of these interactions would depend on the specific molecules and pathways involved .

Result of Action

As an alkylating agent, it could potentially cause changes in the structure and function of various biological molecules, leading to alterations in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present .

Biochemical Analysis

Biochemical Properties

Butyl bromoacetate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also the starting reagent for the synthesis of N-Oxalylglycine derivatives . The nature of these interactions involves the bromoacetate moiety of the compound acting as an electrophile, reacting with nucleophilic sites on enzymes or proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-studied. It is known that bromoacetate, a related compound, can have significant effects on cells. For example, bromoacetate has been shown to inhibit the enzyme MurA, which is essential for peptidoglycan biosynthesis, a key component of bacterial cell walls

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with nucleophilic sites on biomolecules. This can lead to changes in the structure and function of these molecules, potentially affecting processes such as enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can be used in the synthesis of various other compounds, suggesting that it is relatively stable under the conditions used in these reactions .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known that the compound can be used as a building block in the synthesis of various other compounds, suggesting that it may be metabolized in some way during these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl bromoacetate can be synthesized through a two-step process involving the reaction of bromoacetic acid with butanol. The first step involves the formation of bromoacetyl chloride by reacting bromoacetic acid with thionyl chloride. The second step involves the esterification of bromoacetyl chloride with butanol in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction is typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of continuous distillation and purification techniques helps in obtaining the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Butyl bromoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group in this compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and butanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Ester Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis is carried out using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products Formed:

Scientific Research Applications

Butyl bromoacetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Ethyl bromoacetate: Similar to butyl bromoacetate but with an ethyl group instead of a butyl group. It is also used as an alkylating agent in organic synthesis.

    Methyl bromoacetate: Contains a methyl group and is used in similar applications as this compound.

    Benzyl bromoacetate: Contains a benzyl group and is used in the synthesis of various organic compounds.

Uniqueness of this compound: this compound is unique due to its longer alkyl chain compared to ethyl and methyl bromoacetate, which can influence its reactivity and solubility properties. The butyl group provides additional steric hindrance, which can affect the compound’s behavior in certain chemical reactions. Additionally, the presence of the butyl group can enhance the compound’s solubility in non-polar solvents, making it more versatile in various synthetic applications .

Properties

IUPAC Name

butyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGSGKCIWQRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172420
Record name Butyl bromoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18991-98-5
Record name Butyl 2-bromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18991-98-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl bromoacetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl bromoacetate
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Record name Butyl bromoacetate
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Record name BUTYL BROMOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butyl bromoacetate?

A1: this compound has the molecular formula C6H11BrO2 and a molecular weight of 195.06 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided papers don't delve into detailed spectroscopic characterization, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of this compound.

Q3: How stable is this compound under different conditions?

A3: The stability of this compound can vary depending on factors like temperature, pH, and exposure to light or air. It's generally recommended to store it under cool, dry conditions, protected from light.

Q4: What are the common synthetic applications of this compound?

A4: this compound is widely used in organic synthesis as an alkylating agent. It reacts readily with various nucleophiles, including amines, alcohols, and enolates. [, , , , ]

Q5: Can you provide examples of reactions where this compound acts as an alkylating agent?

A5: Certainly! Here are a few examples:

  • Synthesis of tert-butyl glycinate: this compound reacts with liquid ammonia to produce tert-butyl glycinate, a useful intermediate in peptide synthesis. []
  • Chain extension of sugar delta-lactones: The enolate of this compound reacts with sugar delta-lactones to yield functionalized C-ketosides and C-glycosides. []
  • Polyalkylation reactions: this compound, under phase-transfer catalysis, can poly-O-alkylate 2,2-bis(hydroxymethyl)-1-alkanols, leading to polyesters. [, ]

Q6: How does the steric bulk of the Butyl group influence the reactivity of this compound?

A6: The bulky tert-butyl group can influence both the reactivity and selectivity of this compound in reactions. For instance, in the reaction with bisthiocarbanion, the steric hindrance of the tert-butyl group prevents attack on the carbonyl carbon, leading to a different product compared to less bulky bromoacetates. []

Q7: What catalysts are commonly employed in reactions involving this compound?

A7: A range of catalysts can be used depending on the desired transformation. For example:

  • Strong acid catalysts: Used in the synthesis of tert-butyl bromoacetate from bromoacetic acid and isobutylene. []
  • Phase-transfer catalysts: Facilitate reactions with less reactive nucleophiles in biphasic systems. [, ]
  • Palladium catalysts: Enable α-arylation reactions of this compound-derived Reformatsky reagents. []

Q8: Are there green chemistry approaches to using this compound?

A8: Yes, researchers are exploring more environmentally friendly methods for this compound synthesis and its use in reactions. For example, replacing thionyl chloride with tert-butyl acetate as a reagent in the synthesis of tert-butyl bromoacetate is a greener approach. []

Q9: How does modifying the structure of this compound affect its reactivity?

A9: Structural modifications, such as changing the alkyl group or introducing substituents on the ester moiety, can significantly impact the reactivity, stability, and selectivity of the compound. [, ]

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